(4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol

Lipophilicity Drug-likeness Physicochemical profiling

(4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol (CAS 1283656-07-4) is a substituted benzhydrol (diaryl carbinol) that integrates a para-bromophenyl ring, a 3-fluoro-4-methoxyphenyl ring, and a secondary benzylic alcohol within a single, compact scaffold (MW 311.15 g/mol, C₁₄H₁₂BrFO₂). As a member of the diaryl carbinol class, it serves as a bifunctional synthetic intermediate in medicinal chemistry campaigns: the aryl bromide functions as a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the benzylic alcohol enables esterification, etherification, oxidation, or direct nucleophilic displacement.

Molecular Formula C14H12BrFO2
Molecular Weight 311.15 g/mol
Cat. No. B7872416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol
Molecular FormulaC14H12BrFO2
Molecular Weight311.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(C2=CC=C(C=C2)Br)O)F
InChIInChI=1S/C14H12BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8,14,17H,1H3
InChIKeyKAWTWMIVSWFCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol – A Bifunctional Benzhydrol Intermediate for Fragment-Based and Diversity-Oriented Synthesis Procurement


(4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol (CAS 1283656-07-4) is a substituted benzhydrol (diaryl carbinol) that integrates a para-bromophenyl ring, a 3-fluoro-4-methoxyphenyl ring, and a secondary benzylic alcohol within a single, compact scaffold (MW 311.15 g/mol, C₁₄H₁₂BrFO₂) [1]. As a member of the diaryl carbinol class, it serves as a bifunctional synthetic intermediate in medicinal chemistry campaigns: the aryl bromide functions as a robust handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the benzylic alcohol enables esterification, etherification, oxidation, or direct nucleophilic displacement . The orthogonally reactive functional groups, combined with the electronically modulated 3-fluoro-4-methoxyphenyl moiety, position this compound as a strategic building block for constructing lead-like chemical space not readily accessible from simpler benzhydrol scaffolds, meriting careful evaluation against its closest structural analogs .

Why (4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol Cannot Be Assumed Interchangeable with Non-Fluorinated or Regioisomeric Benzhydrols


Superficial structural similarity within the diaryl carbinol class masks divergent physicochemical and functional properties that critically affect reactivity, purification, and downstream biological profile. The presence of the 3-fluoro substituent on the 4-methoxyphenyl ring alters both the electronic character of the aromatic system and the overall lipophilicity of the molecule relative to the non-fluorinated analog (4-bromophenyl)(4-methoxyphenyl)methanol, generating a computed LogP difference of approximately 0.28–0.30 log units [1][2]. The para-bromophenyl regiochemistry (4-position) provides a distinct steric and electronic environment for cross-coupling compared to the 2-bromo regioisomer, which may exhibit attenuated reactivity due to ortho steric hindrance . Furthermore, the benzylic alcohol differentiates this scaffold fundamentally from the corresponding benzophenone (ketone) analog, offering a hydrogen-bond donor, a chiral center upon derivatization, and a redox-active functional group that demands specific storage conditions (sealed, dry, 2–8°C) to prevent oxidation . These differences collectively preclude simple one-for-one substitution without re-optimization of synthetic protocols or re-validation of biological SAR hypotheses.

Quantitative Differentiation Evidence: (4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol Against Key Benzhydrol Analogs


Computed Lipophilicity (LogP) Comparison: Fluoro-Methoxy Substitution Elevates logD Relative to Non-Fluorinated Analog

The target compound displays elevated computed lipophilicity compared to its direct non-fluorinated analog, (4-bromophenyl)(4-methoxyphenyl)methanol. PubChem XLogP3-AA is 3.5 for the target [1] versus 3.4 for the non-fluorinated analog [2], while vendor computational chemistry data (ChemScene) reports a LogP of 3.6785 for the target . This ~0.3 log unit increase is attributable to the 3-fluoro substituent, which enhances membrane permeability potential—a critical parameter for CNS drug discovery programs where optimal LogP typically ranges from 2–4. The target's value places it more centrally within CNS-preferred chemical space than the less lipophilic non-fluorinated analog.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count: Fluorinated Scaffold Provides an Additional H-Bond Acceptor Versus the Non-Fluorinated Analog

The target compound possesses 3 hydrogen bond acceptor sites (one each from the fluorine atom, the methoxy oxygen, and the hydroxyl oxygen) versus only 2 for the non-fluorinated analog (4-bromophenyl)(4-methoxyphenyl)methanol, which lacks the aromatic fluorine [1][2]. This additional H-bond acceptor—while fluorine is a weak H-bond acceptor relative to oxygen or nitrogen—can contribute to altered aqueous solubility, modified crystal packing, and distinct protein-ligand interaction patterns, particularly in halogen-bonding or orthogonal multipolar interactions within enzyme active sites. The topological polar surface area (TPSA) remains nearly identical at 29.5 Ų (PubChem) for both compounds [3][4], indicating that the fluorine substitution modulates electronic properties without expanding the polar surface beyond typical CNS-permeable thresholds (TPSA < 90 Ų).

Hydrogen bonding Solubility Molecular recognition

Functional Group Orthogonality: Benzylic Alcohol Versus Ketone Oxidation State Enables Divergent Derivatization Pathways

The target compound contains a secondary benzylic alcohol (C-OH), whereas the closely related benzophenone analog—(4-bromophenyl)(3-fluoro-4-methoxyphenyl)methanone (CAS 161581-93-7)—exists at the ketone oxidation state (C=O) [1]. The alcohol provides one hydrogen bond donor (PubChem count = 1) and can be directly elaborated via esterification, carbamate formation, Mitsunobu reactions, or oxidation to the ketone. In contrast, the ketone analog has zero H-bond donors [2], cannot be directly esterified, requires reduction to reach the alcohol oxidation state, and exhibits a substantially higher LogP (~4.0 versus ~3.5–3.7) [1], which may be less favorable for lead-like physicochemical profiles. The alcohol also introduces a prochiral center amenable to asymmetric synthesis or chiral resolution—a feature absent in the planar ketone.

Synthetic intermediate Functional group interconversion Oxidation state

Purity Specification Tiers: Vendor Availability at ≥98% Enables Structure–Activity Relationship Studies Without Additional Purification

The target compound is commercially available from ChemScene at ≥98% purity (Cat. No. CS-0584929) and from AKSci at ≥95% purity (Cat. No. 1380DQ) , providing procurement flexibility based on experimental stringency requirements. The 2-bromo regioisomer, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)methanol (CAS 1283743-38-3), is offered by AKSci at ≥95% purity , representing a comparable purity baseline for the regioisomer series. The ≥98% purity grade from ChemScene may be preferred for sensitive biological assays (e.g., SPR, ITC, nanoBRET) where even small impurities can confound IC₅₀ or Kd determination. The compound is classified as non-hazardous for DOT/IATA transport by AKSci , simplifying shipping logistics relative to compounds requiring HazMat surcharges.

Purity specification Quality assurance SAR studies

Para-Bromo Regiochemistry: Predicted Superior Cross-Coupling Reactivity Compared to Ortho-Bromo Regioisomer Due to Reduced Steric Hindrance

The target compound positions the bromine atom at the para position of the phenyl ring, whereas the comparator (2-bromophenyl)(3-fluoro-4-methoxyphenyl)methanol (CAS 1283743-38-3) bears bromine at the sterically encumbered ortho position [1][2]. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), oxidative addition of Pd(0) into the C-Br bond is generally faster for para-substituted aryl bromides than for ortho-substituted analogs due to reduced steric clash between the palladium-ligand complex and the adjacent ortho substituent (here, the bulky benzhydrol CH-OH group) [3]. This class-level mechanistic principle predicts that the para-bromo regioisomer will exhibit higher conversion rates and yields under identical coupling conditions, though explicit head-to-head kinetic data for this specific pair have not been published. Users should verify this prediction experimentally for their specific catalyst/ligand system.

Cross-coupling Regiochemistry Steric effects

Availability as a Ketone Precursor: The Benzophenone Analog Is Documented in Patent Literature as a Synthetic Intermediate, Validating the Scaffold's Relevance

The oxidized benzophenone analog—(4-bromophenyl)(3-fluoro-4-methoxyphenyl)methanone (CAS 161581-93-7)—is explicitly cited in SmithKline Beecham Corporation patent WO2005/012220 A2 (Page/Page column 80–81) as a synthetic intermediate . This patent precedent validates the pharmaceutical relevance of the 4-bromophenyl/3-fluoro-4-methoxyphenyl diaryl scaffold. The target alcohol can be directly oxidized to this patented ketone intermediate using standard oxidants (e.g., PCC, Dess-Martin periodinane, or MnO₂), providing an entry point into the intellectual property space defined by this patent family. The target compound thus serves a dual role: as a direct building block for alcohol-oriented derivatization and as a precursor to a patent-documented ketone intermediate, enhancing its procurement value relative to analogs lacking this documented industrial relevance.

Patent precedent Synthetic validation Drug discovery

Optimal Procurement and Application Scenarios for (4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring CNS-Permeable Physicochemical Profiles (LogP 3.5–3.7)

When designing fragment libraries for CNS targets, the compound's computed LogP of ~3.5–3.68 [1] falls within the optimal CNS drug-likeness range (LogP 2–4, TPSA < 90 Ų), making it a superior scaffold choice over the less lipophilic non-fluorinated analog (LogP ~3.4) [2]. The compact molecular weight (311.15 Da) and low rotatable bond count (3) further align with fragment-based drug discovery (FBDD) efficiency metrics. Procurement at ≥98% purity (ChemScene) ensures that fragment soaking or SPR screening results are not confounded by impurities .

Diversity-Oriented Synthesis via Sequential Suzuki-Miyaura Cross-Coupling at the Para-Bromo Handle

The para-bromophenyl moiety serves as a robust electrophilic partner for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling rapid construction of biaryl libraries [1]. The para substitution pattern is predicted to facilitate faster oxidative addition relative to the ortho-bromo regioisomer (CAS 1283743-38-3) due to reduced steric encumbrance [2]. Following cross-coupling, the intact benzylic alcohol can be further functionalized (e.g., esterification, oxidation to ketone, or nucleophilic substitution), enabling a two-dimensional diversification strategy from a single building block .

Precursor to Patent-Documented Benzophenone Intermediates for Kinase or GPCR Lead Optimization

The target alcohol can be quantitatively oxidized to (4-bromophenyl)(3-fluoro-4-methoxyphenyl)methanone (CAS 161581-93-7), a compound explicitly cited as an intermediate in SmithKline Beecham patent WO2005/012220 A2 [1]. This provides a validated entry into patent-defined chemical space for kinase or GPCR programs. The oxidation step preserves the aryl bromide for subsequent cross-coupling while converting the H-bond donor alcohol to an H-bond acceptor ketone, enabling systematic exploration of hydrogen-bonding pharmacophore hypotheses within a congeneric series [2].

Halogen-Bonding and Fluorine-Scanning SAR Studies in Enzyme Inhibitor Optimization

The unique co-occurrence of bromine (halogen-bond donor), fluorine (weak H-bond acceptor, metabolic blocker), and methoxy (H-bond acceptor, conformational modulator) on a single scaffold makes this compound an ideal tool for systematic fluorine-scanning SAR. By comparing the biological activity of this compound against the non-fluorinated analog (CAS 838-21-1) [1] and the 2-bromo regioisomer (CAS 1283743-38-3) [2], medicinal chemists can deconvolute the contributions of fluorine-mediated electronic effects, halogen bonding, and regiochemistry to target binding affinity. The commercial availability of all three analogs from overlapping vendor sources facilitates procurement of a matched comparator set .

Quote Request

Request a Quote for (4-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.